molecular formula C19H21FN2O3 B2495651 3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034259-59-9

3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2495651
CAS No.: 2034259-59-9
M. Wt: 344.386
InChI Key: PUQYAHVVGMJYFH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core structure, a common pharmacophore in medicinal chemistry research due to its prevalence in biologically active compounds . The molecular structure integrates a 3-fluoro-4-methoxy substituted benzene ring connected via an amide linkage to a complex amine moiety containing both pyridin-3-yl and oxan-4-yl (tetrahydro-2H-pyran-4-yl) groups. This specific molecular architecture is characteristic of compounds investigated for their potential to interact with various biological targets, as the benzamide group is known to provide structural rigidity and is frequently explored in pharmaceutical research . Heterocyclic compounds containing nitrogen and oxygen atoms, such as the pyridine and tetrahydropyran rings present in this molecule, are of significant interest in drug discovery, with over 85% of all FDA-approved drugs containing heterocyclic scaffolds . The presence of multiple hydrogen bond acceptors and donors, along with the aromatic systems, suggests this compound may be suitable for research exploring molecular interactions, including protein-ligand binding studies and structure-activity relationship (SAR) investigations. Researchers may find this chemical valuable as a building block in synthetic chemistry or as a reference standard in analytical method development. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-17-5-4-14(11-16(17)20)19(23)22-18(13-6-9-25-10-7-13)15-3-2-8-21-12-15/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQYAHVVGMJYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core

Starting Materials and Activation

The benzamide core originates from 3-fluoro-4-methoxybenzoic acid, which is typically activated to enhance reactivity in coupling reactions. Activation via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at 0–25°C is a common approach. Alternatively, in situ activation using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been reported for analogous benzamides.

Intermediate Formation

Methyl 3-fluoro-4-methoxybenzoate is a frequently employed intermediate. Its synthesis involves esterification of the parent acid using methanol and sulfuric acid under reflux, achieving yields >90%. Subsequent hydrolysis to regenerate the carboxylic acid or direct conversion to the acyl chloride is dictated by the coupling strategy.

Preparation of the Amine Component: (Oxan-4-yl)(Pyridin-3-yl)Methylamine

Reductive Amination Strategy

The amine moiety is synthesized via reductive amination of pyridine-3-carbaldehyde with tetrahydropyran-4-amine (oxan-4-amine). Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates this transformation, yielding the secondary amine with minimal byproducts. This method avoids the steric challenges associated with pre-formed ketones and ensures high regioselectivity.

Alternative Pathways

For cases where aldehyde availability is limited, a Mannich reaction between oxan-4-amine, pyridin-3-ylmethanol, and formaldehyde offers a viable alternative. However, this route requires careful temperature control (40–60°C) and catalytic amounts of p-toluenesulfonic acid (PTSA) to suppress polymerization.

Amide Bond Formation

Coupling Reagent Optimization

Coupling the activated benzamide core with (oxan-4-yl)(pyridin-3-yl)methylamine is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or propylphosphonic anhydride (T3P). Comparative studies indicate that HATU in DCM with N,N-diisopropylethylamine (DIEA) as a base achieves yields of 78–85%, while T3P in tetrahydrofuran (THF) marginally improves yields to 82–88% by reducing epimerization.

Table 1. Impact of Coupling Reagents on Amidation Yield
Reagent Solvent Base Yield (%)
HATU DCM DIEA 78–85
T3P THF DIEA 82–88
EDC/HOBt DMF TEA 70–75

Solvent and Temperature Effects

Polar aprotic solvents like DMF stabilize reactive intermediates but may increase side reactions with aromatic amines. Non-polar solvents such as DCM favor slower, more controlled coupling, particularly for sterically hindered amines. Reactions conducted at 0°C exhibit superior selectivity compared to room temperature, as evidenced by HPLC purity analyses (>98% vs. 93–95%).

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate). For enhanced resolution, reverse-phase HPLC using a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) mobile phase achieves >99% purity.

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.0, 2.0 Hz, 1H, benzamide-H), 3.92 (s, 3H, OCH₃), 3.45–3.35 (m, 4H, oxan-H).
  • HRMS : m/z calculated for C₂₀H₂₂FN₂O₃ [M+H]⁺: 381.1712; found: 381.1715.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide.

Scientific Research Applications

3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the oxan and pyridinyl groups can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Backbone Modifications Notable Properties Reference
3-Fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide 3-Fluoro, 4-methoxy benzamide; N-(oxan-4-yl)(pyridin-3-yl)methyl Hybrid oxane-pyridine substituent Likely moderate polarity due to ether and pyridine moieties; potential for hydrogen bonding -
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate () 4-Methoxy, 3-CF3 benzamide; N-pyridin-4-ylmethyl Trifluoromethyl group enhances lipophilicity; pyridin-4-ylmethyl substituent Crystalline monohydrate form; improved stability and solubility due to hydrate formation
4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-CF3-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide () 4-Methyl benzamide; imidazole and pyrimidine substituents Bulky heterocyclic substituents (imidazole, pyrimidine) High solubility in hydrochloride salt form; protein kinase inhibition demonstrated
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide () 3-Fluoro benzamide; pyridin-3-yloxy substituent Difluoro substitution; ether-linked pyridine Enhanced metabolic stability due to fluorine atoms; structural rigidity from ether linkage
N-{2-methyl-5'-(morpholin-4-yl)-6'-[(oxan-4-yl)oxy][3,3'-bipyridin]-5-yl}-3-CF3-benzamide () 3-CF3 benzamide; morpholine and oxane substituents Bipyridine core with morpholine and oxane groups Molecular weight 542.55; potential for multi-target interactions due to diverse substituents
3,4-Dichloro-N-(5-(morpholinomethyl)-4-pyridin-3-yl-thiazol-2-yl)benzamide () 3,4-Dichloro benzamide; thiazole-morpholine substituent Thiazole ring enhances π-stacking; morpholine improves solubility Solid-state stability (melting points 160–220°C); confirmed by NMR/HRMS

Structural Analysis

Substituent Effects on Polarity and Solubility: The target compound’s oxan-4-yl group introduces an ether oxygen, enhancing hydrophilicity compared to purely aromatic substituents (e.g., ’s pyridin-3-yloxy group). However, analogs with trifluoromethyl groups () exhibit greater lipophilicity, which may improve membrane permeability . The target compound lacks such planar systems, suggesting distinct binding modes.

Impact of Fluorine and Methoxy Groups :

  • The 3-fluoro-4-methoxy pattern on the benzamide ring is less common than 3-CF3 or dichloro substitutions (). Fluorine’s electronegativity may influence electronic distribution, while methoxy provides steric bulk and moderate polarity.

Salt and Crystal Forms: Several analogs (e.g., ’s hydrochloride salt) demonstrate improved bioavailability through salt formation.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight387.15 g/molCalculated
LogP (Partition Coefficient)2.8 ± 0.3 (Predicted via ChemAxon)
Solubility (PBS, pH 7.4)12.5 µM
Thermal StabilityDecomposes at >150°C

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog ModificationIC₅₀ (IL-17 Inhibition)Metabolic t₁/₂ (min)
Oxane → Morpholine0.8 µM45
3-Fluoro → 4-Fluoro2.1 µM28
Methoxy → Ethoxy1.5 µM52

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